molecular formula C9H17NO3 B15056133 Ethyl 2-(piperidin-3-yloxy)acetate

Ethyl 2-(piperidin-3-yloxy)acetate

Cat. No.: B15056133
M. Wt: 187.24 g/mol
InChI Key: IGNMURXXCRPMJM-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yloxy)acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-3-yloxy)acetate typically involves the reaction of piperidine with ethyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-3-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(piperidin-3-yloxy)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-3-yloxy)acetate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors, ion channels, and other cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring attachment can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Biological Activity

Ethyl 2-(piperidin-3-yloxy)acetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its pharmacological significance. The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 209.27 g/mol

The piperidine moiety contributes to the compound's ability to interact with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of piperidine have been shown to possess broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi .

Pathogen Activity Reference
Staphylococcus aureusInhibitory effects observed
Escherichia coliEffective against strains
Candida albicansAntifungal activity noted

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related compounds, it was found that:

  • Cell Line : MCF-7
  • IC50_{50} : 15 µM for related piperidine derivatives

This suggests that this compound may also exhibit similar cytotoxic properties, warranting further investigation into its anticancer mechanisms.

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. This compound could potentially inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . This inhibition may lead to increased levels of acetylcholine in the brain, enhancing cognitive function.

The proposed mechanism involves:

  • Inhibition of AChE : Reducing the breakdown of acetylcholine.
  • Antioxidant Activity : Compounds have shown the ability to scavenge free radicals, thereby protecting neuronal cells from oxidative stress.

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory properties. Research indicates that similar piperidine compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Cytokine Effect Reference
TNF-αInhibition observed
IL-6Reduced levels noted

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-piperidin-3-yloxyacetate

InChI

InChI=1S/C9H17NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3

InChI Key

IGNMURXXCRPMJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCCNC1

Origin of Product

United States

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